Cas no 63660-23-1 (3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)

63660-23-1 structure
Produktname:3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Guanosine,2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-benzoate (9CI)
- 3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine
- N2-ISOBUTYRYL-3'-O-BENZOYL-2'-DEOXYGUANOSINE
- N-ISOBUTYRYL-3'-O-BENZOYL-2'-DEOXYGUANOSINE
- MFCD00036250
- [(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate
- EINECS 264-386-4
- LIOWMNSJEHKBBW-RRFJBIMHSA-N
- (2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanamido)-6-oxo-6,9-dihydro-1H-purin-9-yl]oxolan-3-yl benzoate
- NS00054734
- (2R,3S,5R)-2-(Hydroxymethyl)-5-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3-yl benzoate
- 63660-23-1
- 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
- SCHEMBL19666768
- 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
- DTXSID00979888
- N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine, ~98%
- (2R,3S,5R)-2-(Hydroxymethyl)-5-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3-ylbenzoate
-
- Inchi: InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1
- InChI-Schlüssel: LIOWMNSJEHKBBW-RRFJBIMHSA-N
- Lächelt: CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4
Berechnete Eigenschaften
- Genaue Masse: 441.16500
- Monoisotopenmasse: 441.16483347g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 7
- Komplexität: 768
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 144Ų
Experimentelle Eigenschaften
- PSA: 148.43000
- LogP: 1.29250
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine Sicherheitsinformationen
- WGK Deutschland:3
- Code der Gefahrenkategorie: 23/25-36/38
- Sicherheitshinweise: 7-24-45
-
Identifizierung gefährlicher Stoffe:
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine Zolldaten
- HS-CODE:29389090
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-222020-25mg |
N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine, |
63660-23-1 | 25mg |
¥647.00 | 2023-09-05 | ||
Ambeed | A477017-1g |
(2R,3S,5R)-2-(Hydroxymethyl)-5-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3-yl benzoate |
63660-23-1 | 98% | 1g |
$386.0 | 2024-04-18 | |
TRC | B208203-50mg |
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine |
63660-23-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B208203-100mg |
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine |
63660-23-1 | 100mg |
$ 275.00 | 2022-06-07 | ||
TRC | B208203-10mg |
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine |
63660-23-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222020-25 mg |
N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine, |
63660-23-1 | 25mg |
¥647.00 | 2023-07-11 |
3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine Verwandte Literatur
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
63660-23-1 (3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine) Verwandte Produkte
- 74405-46-2(2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate)
- 1215796-94-3(4-fluoro-N-(1-hydroxycyclopentyl)methyl-2-methylbenzene-1-sulfonamide)
- 946233-33-6(N-(4-ethylphenyl)-2-{2-5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide)
- 2137670-68-7(1-(2-Aminocyclopropyl)-3-(2-methylpropyl)urea)
- 4640-29-3(2,5-dihydroxybenzonitrile)
- 1190978-94-9(4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole)
- 1289646-90-7(Ethyl benzofuran-6-carboxylate)
- 2680855-60-9(4-Hydroxy-3-(2,2,2-trifluoroacetamido)butanoic acid)
- 2034272-98-3((4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone)
- 1214386-96-5(5-Chloro-2,3-difluorobenzoic acid methyl ester)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:63660-23-1)3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine

Reinheit:99%
Menge:1g
Preis ($):347.0